molecular formula C11H15N B145659 1-Adamantanecarbonitrile CAS No. 23074-42-2

1-Adamantanecarbonitrile

Cat. No. B145659
CAS RN: 23074-42-2
M. Wt: 161.24 g/mol
InChI Key: FQFZASRJFRAEIH-UHFFFAOYSA-N
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Description

1-Adamantanecarbonitrile is a derivative of adamantane, a bulky, diamondoid compound that serves as a structural backbone for a variety of chemical entities. The adamantane structure is known for its stability and has been utilized in the synthesis of drugs with diverse therapeutic applications, including antivirals, antidiabetics, and treatments for neurodegenerative diseases . The carbonitrile group attached to the adamantane core in 1-adamantanecarbonitrile introduces a nitrile functionality, which is a versatile group in organic synthesis and can be involved in various chemical reactions .

Synthesis Analysis

The synthesis of adamantane derivatives, including 1-adamantanecarbonitrile, often involves multi-step reactions that may include the use of microwave irradiation to enhance reaction rates . For instance, 1-adamantanecarbonitrile can be synthesized through the Stephen reaction, which allows for the high-yield production of corresponding aldehydes . Additionally, the molecule can be involved in reactions with alcohols and hydrogen chloride to yield imino esters of 1-adamantanecarboxylic acid, which are more stable than their aliphatic counterparts .

Molecular Structure Analysis

The molecular structure of adamantane derivatives, including 1-adamantanecarbonitrile, has been studied using techniques such as X-ray crystallography and Density Functional Theory (DFT) calculations. These studies reveal that the adamantane core imparts a rigid, three-dimensional framework to the molecule, which can influence its reactivity and interaction with biological targets . The molecular structure of 1-adamantanecarbonitrile is characterized by the presence of the nitrile group, which can engage in various chemical interactions due to its electron-withdrawing nature .

Chemical Reactions Analysis

1-Adamantanecarbonitrile is a reactive molecule that can participate in a range of chemical reactions. It has been shown to react with alcohols and hydrogen chloride to form imino esters . Additionally, it can undergo electrochemical reduction to yield 1-adamantanecarboxaldehyde, a reaction that involves the cleavage of the acyl chloride and subsequent reduction of the aldehyde . The reactivity of 1-adamantanecarbonitrile in the Stephen reaction and its ability to form heterocyclic compounds when reacted with ethylenediamine or o-phenylenediamine has also been documented .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-adamantanecarbonitrile, such as enthalpies of combustion, vapor pressures, enthalpies of sublimation, and standard enthalpies of formation, have been determined using calorimetric and effusion techniques . These properties are influenced by the adamantane core and the nitrile functionality, which contribute to the molecule's stability and reactivity. The fluorescent properties of adamantane derivatives have also been explored, with findings indicating that the fluorescence intensity is highest in polar solvents .

Scientific Research Applications

Synthesis and Reactivity

1-Adamantanecarbonitrile demonstrates unique reactivity characteristics in synthetic chemistry. It reacts with alcohols and hydrogen chloride to form hydrochlorides of imino esters of 1-adamantanecarboxylic acid, which are more stable compared to aliphatic counterparts (Shvekhgeimer, Kuz'micheva, & Novikov, 1974). Additionally, it shows high activity in the Stephen reaction, enabling the synthesis of corresponding aldehydes with high yields (Voloboev, Butenko, & Novakov, 2001).

Chemical and Physical Properties

Research on 1-Adamantanecarbonitrile contributes significantly to our understanding of chemical shifts in NMR. Comprehensive analysis of its 1H NMR spectra offers insights into substituent chemical shifts and molecular geometry (Abraham & Fisher, 1986). Furthermore, studies on its combustion energy, vapor pressure, and sublimation enthalpies help in understanding its thermochemical properties (Abboud et al., 1992).

Molecular Interactions and Complexation

The interaction of 1-Adamantanecarbonitrile with other molecules is an area of interest. For example, its binding with the ethylated pillar[6]arene molecular receptor has been explored, revealing spontaneous and thermodynamically favorable formation of inclusion complexes (Bhadane, Lande, & Gejji, 2016). Also, its selective complexation by tungsten pentacarbonyl has been demonstrated, aiding in the separation of mixtures (Jefford, Schriver, & Zaworotko, 1996).

Applications in Organic Chemistry

1-Adamantanecarbonitrile is instrumental in various organic synthesis processes. For instance, it facilitates the synthesis of adamantylated pyrimidines using the Biginelli reaction, illustrating its utility in creating structurally unique compounds (Lashmanova, Rybakov, & Shiryaev, 2016). Moreover, its role in the oxidative functionalization of adamantane derivatives in solution highlights its versatility in reaction mechanisms (Mella et al., 1996).

Safety And Hazards

1-Adamantanecarbonitrile is classified as Acute Tox. 4 Dermal and Acute Tox. 4 Oral . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

adamantane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15N/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFZASRJFRAEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177644
Record name Tricyclo(3.3.1.13,7)decane-1-carbonitrile
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Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantanecarbonitrile

CAS RN

23074-42-2
Record name 1-Cyanoadamantane
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Record name Tricyclo(3.3.1.13,7)decane-1-carbonitrile
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Record name 1-Adamantanecarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
M Mella, M Freccero, T Soldi, E Fasani… - The Journal of Organic …, 1996 - ACS Publications
… Thus, 1-tert-butyladamantane (1b) gave the 3-tert-butyladamantyl trinitrile 2b and 1-adamantanecarbonitrile (1c) the 3-cyanoadamantyl derivative 2c (with a small amount of 3c). On the …
Number of citations: 91 pubs.acs.org
SN Voloboev, LN Butenko, IA Novakov - Russian journal of general …, 2001 - Springer
Adamantanecarbonitriles are very active in the Stephen reaction, which allows synthesis of the corresponding aldehydes in high yields. Electron-acceptor substituents in the 3 position …
Number of citations: 9 link.springer.com
GA Shvekhgeimer, LK Kuz'micheva… - Bulletin of the Academy of …, 1974 - Springer
Conclusions 1. 1-Adamantanecarbonitrile reacts with alcohols and hydrogen chloride with greater difficulty than do aliphatic nitriles to give the hydrochlorides of the imino esters of 1-…
Number of citations: 2 link.springer.com
PMJ Szell, SA Gabriel, E Caron-Poulin… - Crystal Growth & …, 2018 - ACS Publications
… .2]octane, 2,2′-bipyridyl, 1-adamantanecarbonitrile), by virtue of their range in volatility, and … halogen bond to the nitrile group of 1-adamantanecarbonitrile is reported, resulting in the …
Number of citations: 43 pubs.acs.org
DJ Raber, MD Johnston Jr, CM Janks… - Organic Magnetic …, 1980 - Wiley Online Library
… The NMR spectra of acetone, adamantanone and 1-adamantanecarbonitrile have been studied in the presence of Eu(fod), in various solvents. A substantial solvent dependence is …
Number of citations: 16 onlinelibrary.wiley.com
RI Khusnutdinov, NA Shchadieva… - Russian Journal of …, 2008 - researchgate.net
… In [7] a one-stage synthesis was reported of 1-adamantanecarbonitrile (II) and 1-diamantanecarbonitrile (V) from 1-chloro(1-bromo)adamantane (1-bromodiamantane) and trimethylsilyl …
Number of citations: 6 www.researchgate.net
TH Warren, RR Schrock, WM Davis - Journal of organometallic chemistry, 1998 - Elsevier
… W 2 (OCMe 3 ) 6 reacts smoothly with 1-adamantanecarbonitrile in pentane to give a mixture of W(CAd)(OCMe 3 ) 3 (Ad=1-adamantyl) (1) and W(N)(OCMe 3 ) 3 . W(CAd)(OCMe 3 ) 3 is …
Number of citations: 4 www.sciencedirect.com
D André, H Szwarc - Acta Crystallographica Section B: Structural …, 1988 - scripts.iucr.org
… of intermolecular relationships or to detect the types of interactions which influence these relationships as temperature varies, as we have seen in the case of 1-adamantanecarbonitrile. …
Number of citations: 5 scripts.iucr.org
R López‐Coll, R Álvarez‐Yebra… - … –A European Journal, 2021 - Wiley Online Library
… The self-folding parent cavitand structure 1 is used in this work to study the guest exchange dynamics of these systems, in combination with 1-adamantanecarbonitrile (2) as a guest. …
M Hussain, JE Chaney, GA Digenis… - Journal of Labelled …, 1985 - Wiley Online Library
The potential of a clean, rapid exchange between the nitrile function of mandelonitrile and cyanide was examined for the preparation of labeled mandelonitrile which could be …

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